

Application Note: Determining the Glycemic Index of Isomaltulose Hydrate

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Compound of Interest		
Compound Name:	Isomaltulose hydrate	
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### Introduction

The glycemic index (GI) is a critical parameter in nutritional science and drug development, quantifying the effect of carbohydrate-containing foods on blood glucose levels.[1][2][3][4] A low GI indicates a slower and more gradual increase in blood glucose, which is often associated with health benefits.[2][5][6] Isomaltulose, a disaccharide carbohydrate, is recognized for its low glycemic properties.[5][7][8][9] This application note provides a detailed protocol for determining the glycemic index of **isomaltulose hydrate**, adhering to internationally recognized standards. The methodology outlined is essential for researchers, scientists, and drug development professionals investigating the metabolic effects of isomaltulose and formulating low-glycemic products.

# **Quantitative Data Summary**

The glycemic index of isomaltulose has been determined in multiple human intervention trials, consistently demonstrating its low glycemic nature compared to other sugars. The data presented below is a summary from a key study conducted at the University of Sydney, following standardized international methodology.[7]



Carbohydrate	Glycemic Index (GI)	Classification
Glucose (Reference)	100	High
Sucrose	68	Medium
Isomaltulose	32	Low

Data sourced from studies conducted at the University of Sydney.[7]

## **Experimental Protocol**

The determination of the glycemic index of **isomaltulose hydrate** should be conducted in accordance with the ISO 26642:2010 standard, which provides a standardized methodology for GI testing.[1][10][11][12]

- 1. Participant Selection:
- Recruit at least 10 healthy adult participants.[2][7][13]
- Participants should be non-smokers, have no known food allergies, and be between 18 and 35 years old.[12]
- A mix of genders and ages within the specified range is recommended to ensure a representative sample.[13]
- 2. Ethical Considerations:
- Obtain informed consent from all participants before the study.
- The study protocol must be approved by an institutional review board or ethics committee.
   [12]
- 3. Study Design:
- Employ a randomized crossover design.[5]
- Each participant will be tested on three separate occasions, with a washout period of at least one week between tests.



- The three test sessions will involve the consumption of the reference food (glucose), the control food (sucrose), and the test food (isomaltulose hydrate).
- 4. Test Meal Preparation:
- Reference Food: Prepare a solution containing 50 grams of anhydrous glucose dissolved in 250 mL of water.[7][12]
- Control Food: Prepare a solution containing 50 grams of sucrose dissolved in 250 mL of water.
- Test Food: Prepare a solution containing 50 grams of available carbohydrate from isomaltulose hydrate dissolved in 250 mL of water. The exact weight of isomaltulose hydrate will need to be calculated to provide 50g of the pure carbohydrate.
- 5. Experimental Procedure:
- Participants must fast for 10-12 hours overnight before each test session.[7][14]
- On the morning of the test, collect a baseline fasting blood sample.
- Participants should consume the assigned test meal within 12-15 minutes.[10][13]
- Collect subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.[5][7][14]
- 6. Blood Sample Analysis:
- Analyze blood samples for plasma glucose concentration using a validated laboratory method.
- 7. Data Analysis and GI Calculation:
- For each participant, plot the blood glucose concentration against time for each of the three test meals.
- Calculate the incremental area under the curve (iAUC) for the blood glucose response for each test meal, ignoring the area below the fasting baseline.[1][3][4]



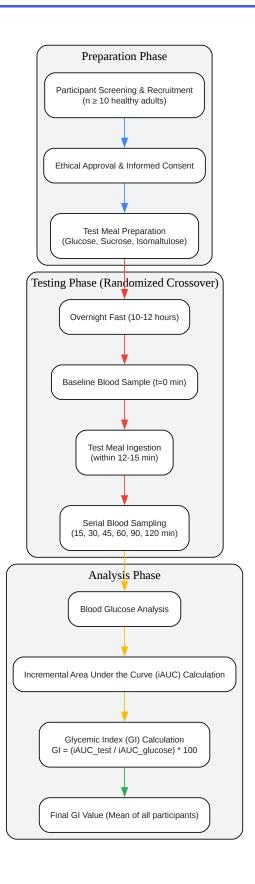
• The GI for **isomaltulose hydrate** for each participant is calculated using the following formula:

GI = (iAUC of Isomaltulose / iAUC of Glucose) x 100

• The final GI of isomaltulose hydrate is the mean of the GI values from all participants.

## **Visualizations**

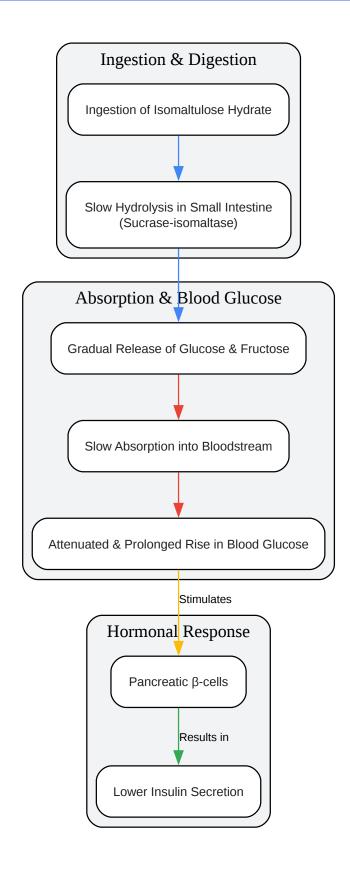




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Caption: Workflow for Determining the Glycemic Index of Isomaltulose Hydrate.





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Caption: Simplified Signaling Pathway of Isomaltulose Metabolism.



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